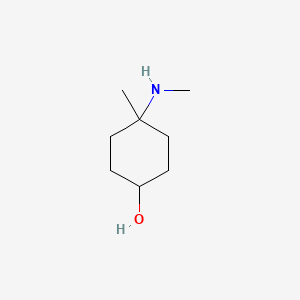
4-Methyl-4-(methylamino)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(methylamino)cyclohexanol is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, featuring a methyl group and a methylamino group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(methylamino)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form 4-Methyl-4-(methylamino)cyclohexanone.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(methylamino)cyclohexanol can undergo various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 4-Methyl-4-(methylamino)cyclohexanone.
Reduction: Various reduced derivatives depending on the conditions.
Substitution: Substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
4-Methyl-4-(methylamino)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(methylamino)cyclohexanol involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, altering their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets within proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog without the methyl and methylamino groups.
4-Methylcyclohexanol: Lacks the methylamino group.
4-(Methylamino)cyclohexanol: Lacks the additional methyl group on the cyclohexane ring
Uniqueness
4-Methyl-4-(methylamino)cyclohexanol is unique due to the presence of both a methyl and a methylamino group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
4-methyl-4-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(9-2)5-3-7(10)4-6-8/h7,9-10H,3-6H2,1-2H3 |
Clé InChI |
TUGBVCSRSWFPHG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


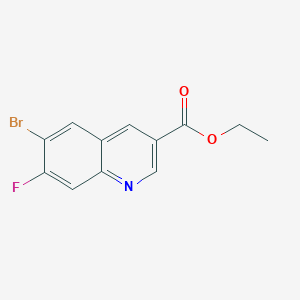
![7-Bromodibenzo[f,h]quinoxaline](/img/structure/B15338372.png)
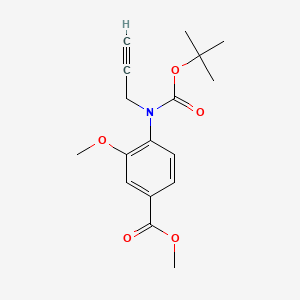

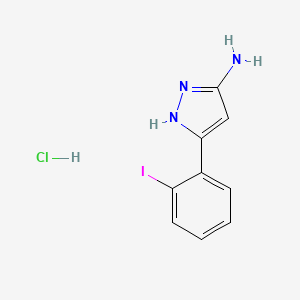
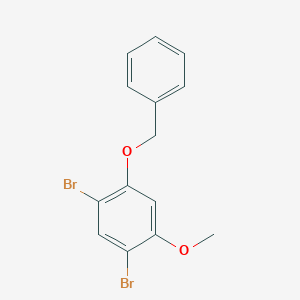
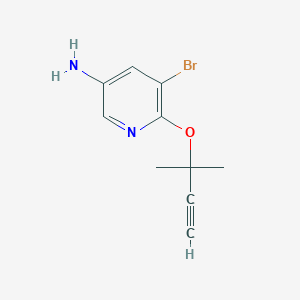
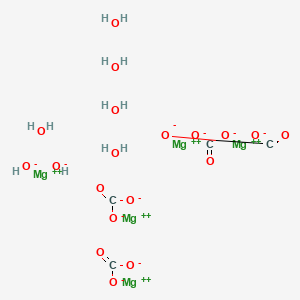
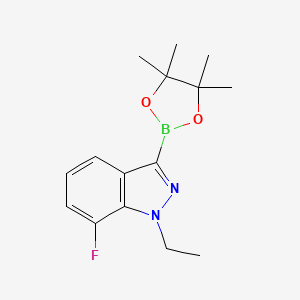

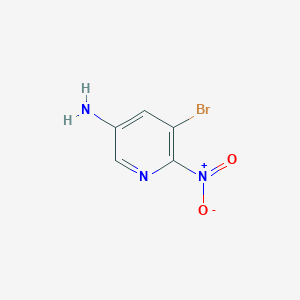
![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)

![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
